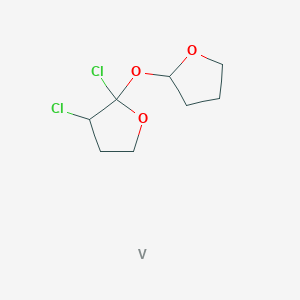![molecular formula C21H21NO5 B14682228 Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate CAS No. 37387-64-7](/img/structure/B14682228.png)
Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate is a complex organic compound with a unique structure that includes a dibenzoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the dibenzoazepine core, followed by esterification to introduce the diethyl propanedioate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques like chromatography and crystallization further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydro-5H-dibenzo[b,e]azepine: A structurally related compound with similar core structure but different functional groups.
11-Ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine: Another related compound with an ethyl group at the 11th position.
Uniqueness
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
37387-64-7 |
|---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
diethyl 2-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)propanedioate |
InChI |
InChI=1S/C21H21NO5/c1-3-26-20(24)18(21(25)27-4-2)17-13-9-5-6-10-14(13)19(23)22-16-12-8-7-11-15(16)17/h5-12,17-18H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
BJUVYRULVMPCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1C2=CC=CC=C2C(=O)NC3=CC=CC=C13)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
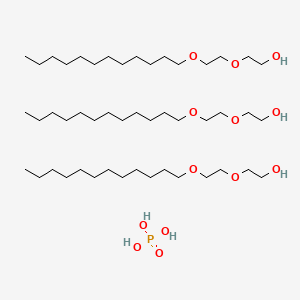
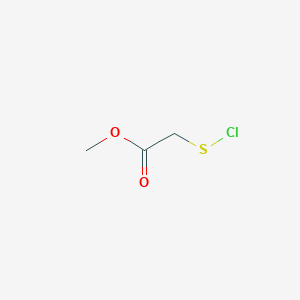
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
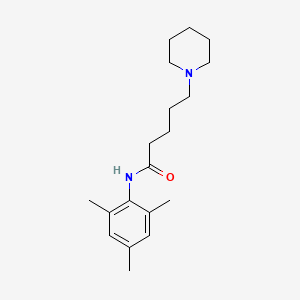
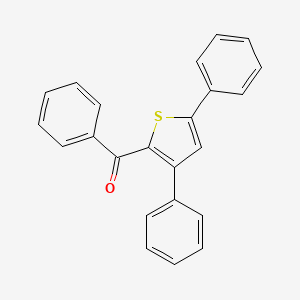
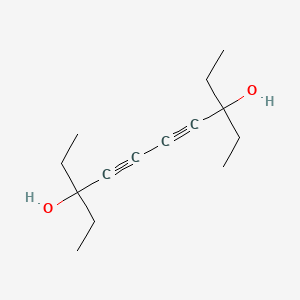
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
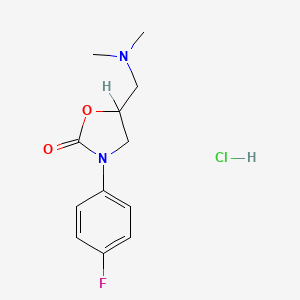

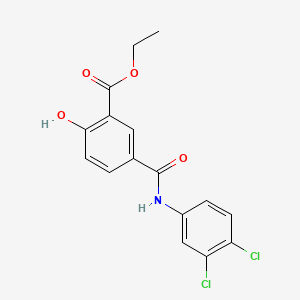
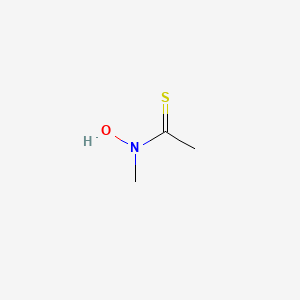
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
